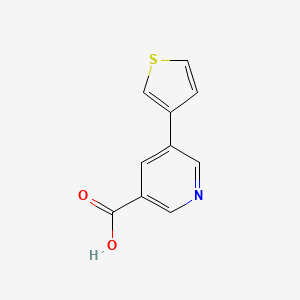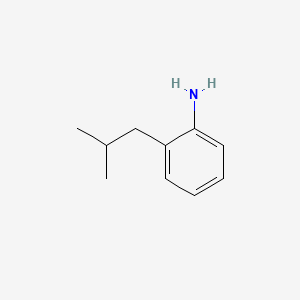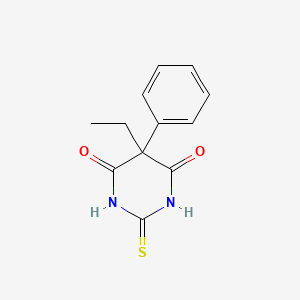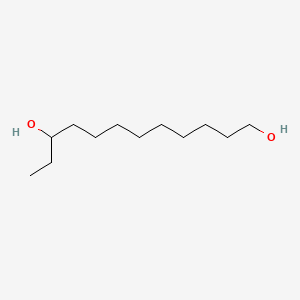
Acide 5-(thiophène-3-yl)nicotinique
Vue d'ensemble
Description
5-(Thiophen-3-YL)nicotinic acid is a heterocyclic compound that features a thiophene ring attached to the nicotinic acid moiety
Applications De Recherche Scientifique
5-(Thiophen-3-YL)nicotinic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices.
Mécanisme D'action
Target of Action
It is structurally similar to nicotinic acid (niacin), which is known to act on a specific niacin receptor expressed in adipocytes and immune cells .
Mode of Action
Nicotinic acid exerts its effects at least in part independently of its antidyslipidemic effects through mechanisms involving its receptor on immune cells as well as through direct and indirect effects on the vascular endothelium .
Biochemical Pathways
Nicotinic acid is known to regulate the formation and release of adipokines by acting through its receptor on adipocytes .
Pharmacokinetics
It is known that the compound should be stored sealed in dry conditions at 2-8°c .
Result of Action
Nicotinic acid is known to exert antiatherosclerotic effects at least in part independently of its antidyslipidemic effects .
Analyse Biochimique
Biochemical Properties
5-(Thiophen-3-YL)nicotinic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates . This inhibition can affect various signaling pathways and cellular processes. Additionally, 5-(Thiophen-3-YL)nicotinic acid can bind to specific receptors, modulating their activity and influencing downstream effects .
Cellular Effects
The effects of 5-(Thiophen-3-YL)nicotinic acid on cells are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to modulate the activity of transcription factors, which are proteins that regulate the expression of specific genes . By altering gene expression, 5-(Thiophen-3-YL)nicotinic acid can impact various cellular functions, including cell growth, differentiation, and apoptosis . Furthermore, it can affect cellular metabolism by interacting with metabolic enzymes and altering the flux of metabolites through different pathways .
Molecular Mechanism
At the molecular level, 5-(Thiophen-3-YL)nicotinic acid exerts its effects through several mechanisms. It can bind to specific biomolecules, such as receptors and enzymes, altering their activity . For instance, it may inhibit enzyme activity by binding to the active site or allosteric sites, preventing substrate binding or catalysis . Additionally, 5-(Thiophen-3-YL)nicotinic acid can influence gene expression by interacting with transcription factors and other regulatory proteins . These interactions can lead to changes in the expression of target genes, ultimately affecting cellular function and behavior .
Temporal Effects in Laboratory Settings
The effects of 5-(Thiophen-3-YL)nicotinic acid can change over time in laboratory settings. This compound’s stability and degradation are important factors to consider. In vitro studies have shown that 5-(Thiophen-3-YL)nicotinic acid is relatively stable under standard laboratory conditions . Its long-term effects on cellular function can vary depending on the duration of exposure and the specific cellular context . For instance, prolonged exposure to 5-(Thiophen-3-YL)nicotinic acid may lead to adaptive responses in cells, such as changes in gene expression or metabolic activity .
Dosage Effects in Animal Models
The effects of 5-(Thiophen-3-YL)nicotinic acid can vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as anti-inflammatory or anti-cancer activity . At higher doses, it may cause toxic or adverse effects, such as hepatotoxicity or nephrotoxicity . These dose-dependent effects highlight the importance of determining the optimal dosage for therapeutic applications and understanding the potential risks associated with high-dose exposure .
Metabolic Pathways
5-(Thiophen-3-YL)nicotinic acid is involved in several metabolic pathways. It can interact with enzymes and cofactors that regulate the metabolism of various biomolecules . For example, this compound may be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates or metabolites . These metabolic transformations can influence the compound’s bioavailability, efficacy, and toxicity . Additionally, 5-(Thiophen-3-YL)nicotinic acid can affect metabolic flux by modulating the activity of key enzymes in different pathways .
Transport and Distribution
The transport and distribution of 5-(Thiophen-3-YL)nicotinic acid within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes by specific transporters or passive diffusion . Once inside the cell, it may bind to intracellular proteins or accumulate in specific compartments, such as the cytoplasm or nucleus . The distribution of 5-(Thiophen-3-YL)nicotinic acid within tissues can also be influenced by factors such as blood flow, tissue permeability, and binding to plasma proteins .
Subcellular Localization
The subcellular localization of 5-(Thiophen-3-YL)nicotinic acid can affect its activity and function. This compound may be directed to specific cellular compartments or organelles by targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism . Alternatively, 5-(Thiophen-3-YL)nicotinic acid may accumulate in the nucleus, where it can interact with nuclear receptors or transcription factors to regulate gene expression .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Thiophen-3-YL)nicotinic acid typically involves the coupling of thiophene derivatives with nicotinic acid or its precursors. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of a thiophene boronic acid with a halogenated nicotinic acid under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate in a solvent like ethanol or water, and the reaction is carried out at elevated temperatures.
Industrial Production Methods
Industrial production methods for 5-(Thiophen-3-YL)nicotinic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
5-(Thiophen-3-YL)nicotinic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Electrophilic reagents such as bromine or chlorinating agents.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Halogenated thiophene derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Thiophene-2-carboxylic acid
- Nicotinic acid
- Thiophene-3-carboxylic acid
Uniqueness
5-(Thiophen-3-YL)nicotinic acid is unique due to the combination of the thiophene ring and nicotinic acid moiety. This dual functionality allows it to exhibit properties of both components, making it a versatile compound in various applications. Compared to similar compounds, it offers a unique balance of hydrophobic and hydrophilic interactions, enhancing its potential in drug design and materials science .
Propriétés
IUPAC Name |
5-thiophen-3-ylpyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO2S/c12-10(13)9-3-8(4-11-5-9)7-1-2-14-6-7/h1-6H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZPQTJJXLAOEQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C2=CC(=CN=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70406237 | |
| Record name | 5-thiophen-3-ylpyridine-3-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70406237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
893723-32-5 | |
| Record name | 5-thiophen-3-ylpyridine-3-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70406237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















